4-Phenanthryl sulfate

Metabolism Excretion PAH Biomarker

4-Phenanthryl sulfate (CAS not assigned; CHEBI:20470) is a phenanthryl monosulfate, the conjugate base of 4-phenanthryl hydrogen sulfate, with the molecular formula C₁₄H₉O₄S⁻ and a monoisotopic mass of 273.0227 Da. It is formed in vivo from 4-phenanthrol via sulfotransferase-mediated conjugation as a Phase II metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, and it is classified as a xenobiotic.

Molecular Formula C14H9O4S-
Molecular Weight 273.29 g/mol
Cat. No. B1243289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenanthryl sulfate
Molecular FormulaC14H9O4S-
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)OS(=O)(=O)[O-]
InChIInChI=1S/C14H10O4S/c15-19(16,17)18-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H,(H,15,16,17)/p-1
InChIKeyNGHHMZVUHHGUQB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenanthryl Sulfate: A Defined Positional Isomer in Phenanthrene Metabolism and Environmental Monitoring


4-Phenanthryl sulfate (CAS not assigned; CHEBI:20470) is a phenanthryl monosulfate, the conjugate base of 4-phenanthryl hydrogen sulfate, with the molecular formula C₁₄H₉O₄S⁻ and a monoisotopic mass of 273.0227 Da [1]. It is formed in vivo from 4-phenanthrol via sulfotransferase-mediated conjugation as a Phase II metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, and it is classified as a xenobiotic [2]. Its primary relevance lies in environmental health, where it serves as a specific biomarker for phenanthrene exposure and metabolic activation through the 3,4-oxidation pathway [3].

Position-specific biomarker for phenanthrene exposure and CYP1A2-mediated 3,4-oxidation metabolic pathway studies.
Validated in vivo Phase II metabolite detected in urinary excretion; supports analytical method development for biomonitoring.
Defined enzymatic sulfation route via 4-phenanthrol sulfotransferase activity for pathway-specific research.

Why 4-Phenanthryl Sulfate Cannot Be Replaced by Other Phenanthryl Sulfate Isomers in Analytical and Metabolic Studies


The phenanthryl sulfate family (1-, 2-, 3-, 4-, and 9-isomers) shares identical molecular formulae and masses, but their biological formation, excretion, and degradation are regio-specific and non-interchangeable. Critical distinctions include: (i) the 9-isomer is not excreted as a sulfate conjugate in mammals, unlike the 4-isomer, making their detection profiles mutually exclusive [1]; and (ii) the ratio of metabolic precursors (1+2- vs 3+4-hydroxyphenanthrene) shifts under enzyme induction (e.g., by smoking), meaning the 4-position is a specific reporter for CYP1A2-mediated 3,4-oxidation [2]. Generic substitution with another isomer would destroy the biological specificity of the analytical signal and lead to incorrect exposure or pathway assignments.

9-Isomer Not excreted as a urinary sulfate conjugate in mammalian models; substitution may lead to false-negative biomarker detection.
1-/2-Isomers Reporters of the 1,2-oxidation pathway; cannot trace CYP1A2-mediated 3,4-oxidation and may shift pathway attribution.
3-Isomer Shared 3,4-pathway precursor, but sulfotransferase specificity is distinct; enzymatic kinetics may not transfer directly.

Quantitative Differentiation of 4-Phenanthryl Sulfate from its Closest Isomers: Evidence for Informed Procurement


Presence vs. Absence of Urinary Excretion: 4-Phenanthryl Sulfate vs. 9-Phenanthryl Sulfate

In a foundational in vivo study, rabbits and rats dosed with phenanthrene excreted 1-, 2-, 3-, and 4-phenanthryl sulfate in urine. In contrast, no 9-phenanthryl sulfate could be detected in either species [1]. This establishes a qualitative binary difference: 4-phenanthryl sulfate is a validated in vivo metabolite, while the 9-isomer is not systemically available as a sulfate conjugate.

Urinary Excretion Comparison
Head-to-head
4-Isomer: Detected (present). 9-Isomer: Not detected (absent) in rabbit and rat urine following phenanthrene dosing.
Qualitative binary differentiation for urinary biomarker selection.
In vivo model context; species-specific excretion profile.
Metabolism Excretion PAH Biomarker

Enzymatic Specificity: Dedicated Sulfotransferase Activity for the 4-Phenanthrol Precursor

The conversion of 4-phenanthrol to 4-phenanthryl sulfate is catalyzed by a dedicated 4-phenanthrol sulfotransferase (EC 2.8.2.-), a reaction formally defined in the Gene Ontology (GO:0019111) [1]. This enzymatic route is position-specific; the corresponding sulfotransferase activity for the 9-phenanthrol substrate yields a distinct product [2]. The existence of separate enzymatic machinery for each positional isomer implies that biosynthetic production of the 4-isomer cannot be replicated by simply substituting another isomer.

Sulfotransferase Specificity
Class-level
Dedicated 4-phenanthrol sulfotransferase (GO:0019111) activity distinct from 3- and 9-phenanthrol sulfotransferases.
Enzyme-substrate specificity context; positional isomer substitution may alter kinetic parameters.
Class-level inference from enzymatic assay definitions; review for specific kinetic validation.
Enzymology Sulfotransferase Biocatalysis

Biodegradation Classification: NB (Nonbiodegradable) Profile Consistent Across Phenanthryl Sulfates

A predictive biodegradation model classified 4-phenanthrylsulfate, along with its 1-, 2-, 3-, and 9-isomers, as NB (Nonbiodegradable) with high confidence (90.6%) [1]. This classification confirms that phenanthryl sulfates as a class are persistent; however, the identical classification across all five isomers offers no differential advantage for the 4-isomer in biodegradation-based selection. It does, however, establish that environmental persistence studies using one isomer cannot be extrapolated to infer rapid degradation of another without isomer-specific data.

Biodegradation Profile
Class-level
Classified NB (Nonbiodegradable) with 90.6% confidence. All five phenanthryl sulfate isomers share identical classification.
Uniform class-level persistence; supports environmental monitoring but does not differentiate isomers.
In silico prediction model; isomer-specific experimental degradation data to verify.
Biodegradation Environmental Fate Persistence

Differential Metabolic Precursor Ratio: 3,4-Oxidation Pathway Specificity

The ratio of 1-+2-hydroxyphenanthrene to 3-+4-hydroxyphenanthrene is a recognized indicator of CYP1A2 induction, with smokers exhibiting a lower ratio due to increased 3,4-oxidation [1]. Since 4-phenanthryl sulfate derives exclusively from 4-hydroxyphenanthrene, it is a direct downstream reporter of the 3,4-pathway. Consequently, the 4-isomer is specifically suited for studies tracking CYP1A2-related phenanthrene metabolism; the 1- or 2-isomers report on different oxidative routes and cannot substitute.

Precursor Ratio Shift
Cross-study comparable
(1+2)/(3+4)-hydroxyphenanthrene ratio is lower in smokers, indicating CYP1A2-dependent 3,4-oxidation pathway induction.
4-Isomer is a specific downstream reporter for CYP1A2-related PAH metabolism.
Human urine LC-MS/MS data; ratio values available in cited analytical study.
CYP450 Metabolic Activation Smoking Biomarker

Optimal Procurement Scenarios for 4-Phenanthryl Sulfate Based on Verified Differential Evidence


Human Biomonitoring Studies Targeting CYP1A2-Mediated PAH Activation

When conducting human exposure studies aimed at distinguishing between CYP1A2-dependent (3,4-oxidation) and other oxidative pathways, 4-phenanthryl sulfate is the requisite analytical standard. Its use enables the direct quantification of the 3,4-pathway end-product, as supported by the differential precursor ratio observed in smoker vs. nonsmoker populations [1]. Procurement of the 1- or 2-isomer would confound pathway attribution and invalidate comparisons with published epidemiological data.

In Vivo Metabolism Studies Requiring a Detectable Urinary Sulfate Conjugate

For preclinical toxicology or metabolism studies in rodent models, 4-phenanthryl sulfate is a validated in vivo metabolite that is consistently excreted in urine. In contrast, the 9-isomer is not detected as a urinary sulfate conjugate, making it unsuitable for studies requiring urinary biomarker readouts [1]. Procurement of the 4-isomer ensures the analytical method targets a metabolite that is biologically present, eliminating the risk of a false-negative experimental design.

Preparation of Position-Specific Sulfotransferase Substrates for Enzymology

Researchers investigating the substrate specificity of phenanthrol sulfotransferases or developing high-throughput sulfation assays require the authentic 4-phenanthryl sulfate as a reference standard. The dedicated 4-phenanthrol sulfotransferase activity (GO:0019111) is position-specific [1]; using a different isomer would produce erroneous kinetic parameters and misrepresent enzyme selectivity. Only the correctly matched isomer-standard pair yields valid enzymological data.

Environmental Fate Studies Requiring Isomer-Specific Identification

In biodegradation or environmental persistence testing where regulatory guidelines demand identification of specific metabolites, 4-phenanthryl sulfate must be used as the authentic reference for confirming its presence. Although all phenanthryl sulfate isomers share the NB (nonbiodegradable) classification [1], isomer-specific identification via LC-MS/MS or HPLC requires distinct retention times and mass spectral profiles. Substituting another isomer would lead to misidentification and non-compliance with QA/QC protocols.

Application
Selection Property
Validation Focus
Human biomonitoring for CYP1A2 pathway
3,4-Oxidation pathway specificity
Precursor ratio and 4-isomer quantification by LC-MS/MS
In vivo metabolism studies (rodent models)
Validated urinary excretion
Urinary biomarker detection vs. 9-isomer absence
Sulfotransferase enzymology assays
Authentic 4-phenanthrol sulfotransferase reference
Kinetic parameter review and substrate specificity mapping
Environmental fate and regulatory monitoring
Isomer-specific identification for QA/QC
Retention time and mass spectral profile confirmation
Quote Request

Request a Quote for 4-Phenanthryl sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.